In-Depth Technical Guide to Boc-Pen(Acm)-OH
In-Depth Technical Guide to Boc-Pen(Acm)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, applications, and handling of N-α-tert-Butyloxycarbonyl-S-acetamidomethyl-L-penicillamine, commonly referred to as Boc-Pen(Acm)-OH. This document is intended to serve as a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and development.
Core Properties of Boc-Pen(Acm)-OH
Boc-Pen(Acm)-OH is a protected derivative of the non-proteinogenic amino acid penicillamine.[1][2] It is a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of penicillamine residues into peptide sequences.[3][4][5] The molecule features two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the acetamidomethyl (Acm) group on the thiol side chain.[1][2] This orthogonal protection strategy allows for the selective removal of these groups under different conditions, which is fundamental to complex peptide synthesis.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Boc-Pen(Acm)-OH.
| Property | Value | Reference |
| CAS Number | 129972-45-8 | [1][2] |
| Molecular Formula | C13H24N2O5S | [6] |
| Molecular Weight | 320.41 g/mol | [6] |
| Appearance | White powder | [7] |
| Melting Point | 105 °C | [6][7] |
| Boiling Point | 532.3±50.0 °C (Predicted) | [6][7] |
| Density | 1.184±0.06 g/cm³ (Predicted) | [6][7] |
| pKa | 3.54±0.10 (Predicted) | [6] |
| Solubility | Moderately soluble in organic solvents. | [1] |
| Storage Temperature | 2-8°C | [6] |
Structural Information
Caption: Chemical structure of Boc-Pen(Acm)-OH.
Experimental Protocols
Quality Control
Ensuring the purity of Boc-Pen(Acm)-OH is critical for successful peptide synthesis. The following are general protocols for quality assessment.
2.1.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of Boc-Pen(Acm)-OH.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of Boc-Pen(Acm)-OH in a 1:1 mixture of mobile phase A and B to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Inject 10-20 µL of the prepared sample.
-
Run the gradient and record the chromatogram.
-
Calculate the purity by integrating the peak area of the main component relative to the total peak area. A purity of ≥98% is generally considered acceptable.
-
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of Boc-Pen(Acm)-OH.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
Procedure:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Analyze the spectra to confirm the presence of characteristic peaks for the Boc group (singlet around 1.4 ppm in ¹H NMR), the Acm group (singlet around 1.9 ppm and a doublet around 4.4 ppm in ¹H NMR), and the penicillamine backbone. The chemical shifts will vary slightly depending on the solvent used.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-Pen(Acm)-OH is utilized in Boc-chemistry SPPS. The following diagram and protocol outline its incorporation into a growing peptide chain on a solid support.
Caption: Workflow for incorporating Boc-Pen(Acm)-OH in SPPS.
Protocol for a Single Coupling Cycle:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide. The N-terminus of this amino acid should be Boc-protected.
-
Boc Deprotection:
-
Swell the resin in dichloromethane (DCM).
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc group.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).
-
Wash the resin with DCM and DMF to remove excess base.
-
-
Coupling of Boc-Pen(Acm)-OH:
-
Dissolve Boc-Pen(Acm)-OH (2-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DCC/HOBt) in DMF.
-
Add DIEA (2-4 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
-
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Orthogonal Deprotection Strategy
The Boc and Acm protecting groups are key to the utility of Boc-Pen(Acm)-OH, as they can be removed selectively without affecting each other.
Caption: Orthogonal deprotection of Boc and Acm groups.
Boc Group Removal
As described in the SPPS protocol, the Boc group is labile to moderately strong acids.
-
Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Procedure: The peptide-resin is treated with the TFA/DCM solution for 20-30 minutes at room temperature. This selectively cleaves the Boc group, leaving the Acm group and other acid-labile side-chain protecting groups (if using a non-orthogonal strategy for them) intact.
Acm Group Removal and Disulfide Bond Formation
The Acm group is stable to the acidic conditions used for Boc removal but can be cleaved under specific oxidative or heavy metal-mediated conditions.[8] This is often done after the peptide has been cleaved from the resin.
Method 1: Iodine-Mediated Cleavage and Cyclization
This method simultaneously removes the Acm groups from two penicillamine (or cysteine) residues and facilitates the formation of a disulfide bond.
-
Reagents: Iodine (I₂), methanol (MeOH), or a mixture of acetic acid and water.
-
Procedure:
-
Dissolve the purified linear peptide containing one or more Pen(Acm) residues in an appropriate solvent (e.g., 80% acetic acid in water or methanol). The peptide concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.
-
Add a solution of iodine in the same solvent dropwise with stirring until a persistent yellow-brown color is observed.
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the solution becomes colorless.
-
Purify the cyclized peptide by reversed-phase HPLC.
-
Method 2: Mercury(II) Acetate Cleavage
This method removes the Acm group to yield a free thiol, which can then be oxidized to form a disulfide bond in a separate step.
-
Reagents: Mercury(II) acetate [Hg(OAc)₂], aqueous acetic acid, hydrogen sulfide (H₂S) or a thiol scavenger like β-mercaptoethanol.
-
Procedure:
-
Dissolve the Pen(Acm)-containing peptide in aqueous acetic acid (e.g., 10%).
-
Add an excess of mercury(II) acetate and stir at room temperature for 1-2 hours.
-
Treat the mixture with hydrogen sulfide gas or add an excess of β-mercaptoethanol to precipitate mercury sulfide and release the free thiol.
-
Centrifuge to remove the precipitate.
-
The resulting peptide with a free thiol can be purified or subjected to oxidation conditions to form a disulfide bond.
-
Safety and Handling
Boc-Pen(Acm)-OH is classified as an irritant.[6][7] It may cause skin irritation, serious eye irritation, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[6]
-
Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[6]
-
Storage: Store in a well-ventilated place at 2-8°C.[6] Keep the container tightly closed. Store locked up.[6]
This guide provides a foundational understanding of Boc-Pen(Acm)-OH. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant literature and safety data sheets before commencing any experimental work.
References
- 1. Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier [benchchem.com]
- 2. CAS 129972-45-8: Boc-Pen(Acm)-OH | CymitQuimica [cymitquimica.com]
- 3. BOC-PEN(ACM)-OH | 129972-45-8 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BOC-PEN(ACM)-OH | 129972-45-8 [amp.chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. biotage.com [biotage.com]
- 8. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
